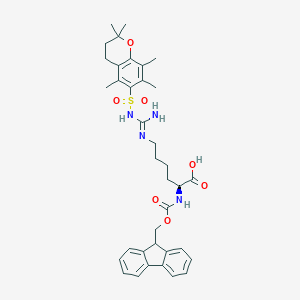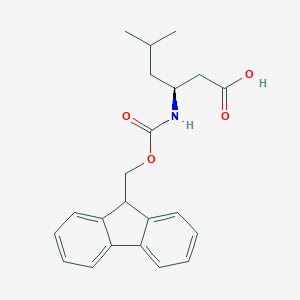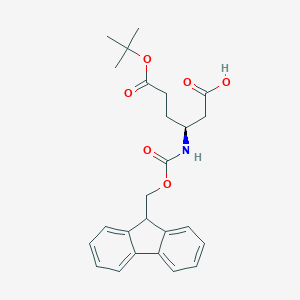
Fmoc-Homoarg(Pmc)-OH
描述
Fmoc-Homoarg(Pmc)-OH, also known as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(N-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)carbamimidoyl)-L-lysine, is a chemical compound with the molecular formula C36H44N4O7S . It has a molecular weight of 676.81 .
Molecular Structure Analysis
The molecular structure of Fmoc-Homoarg(Pmc)-OH is complex, with multiple functional groups. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a pentamethylchroman-6-yl (Pmc) group, and an L-lysine amino acid residue . The InChI string for Fmoc-Homoarg(Pmc)-OH is InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 .
科学研究应用
Drug Delivery Systems
Fmoc-Homoarg(Pmc)-OH, as part of the Fmoc-modified amino acids family, can be utilized in the development of peptide-based hydrogels (PHGs). These hydrogels are known for their biocompatibility and have potential applications in drug delivery systems. They can be engineered to release therapeutic agents in a controlled manner, making them suitable for targeted drug delivery .
Diagnostic Imaging Tools
The inherent properties of Fmoc-modified peptides, such as “Fmoc-Homoarg(Pmc)-OH”, allow them to be used as diagnostic tools in medical imaging. Their ability to form self-supporting hydrogels can be advantageous in creating contrast agents for imaging techniques like MRI .
Tissue Engineering
The biocompatibility and structural integrity of Fmoc-modified peptides make them suitable for tissue engineering applications. They can be used to create scaffolds that support cell growth and tissue regeneration .
Biotechnological Research
In biotechnological research, “Fmoc-Homoarg(Pmc)-OH” can contribute to the synthesis of novel peptides with specific biological functions. These peptides can be used in various studies, including enzyme-substrate interactions and protein-protein interactions .
Material Science
The self-assembly features of Fmoc-modified amino acids can be harnessed in material science to create nanostructures and nanomaterials with unique properties. These materials can have applications in electronics, photonics, and nanotechnology .
Bio-inspired Building Blocks
“Fmoc-Homoarg(Pmc)-OH” may serve as a bio-inspired building block for the construction of larger molecular structures. The Fmoc group’s hydrophobicity and aromaticity promote the association of these building blocks, leading to the formation of complex molecular architectures .
安全和危害
When handling Fmoc-Homoarg(Pmc)-OH, it’s important to avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Fmoc-Homoarg(Pmc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, contributing to the overall structure and function of the resulting peptide .
Mode of Action
The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis process . This protection allows for the selective addition of amino acids to the peptide chain. Once the desired sequence is achieved, the Fmoc group is removed, revealing the amino group .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Homoarg(Pmc)-OH are those involved in peptide synthesis. The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks, facilitating the formation of peptide chains . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.
Result of Action
The primary result of Fmoc-Homoarg(Pmc)-OH’s action is the formation of peptide chains with specific sequences and structures. These peptides can have various molecular and cellular effects, depending on their specific characteristics. For instance, peptides synthesized using Fmoc-modified amino acids have been shown to possess self-assembly features and show potential for applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of Fmoc-Homoarg(Pmc)-OH can be influenced by various environmental factors. These include the conditions of the peptide synthesis process (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific characteristics of the other amino acids in the peptide chain . Careful control of these environmental factors is crucial for the successful synthesis of peptides using Fmoc-Homoarg(Pmc)-OH.
属性
IUPAC Name |
(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYLAIWMWFQRW-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homoarg(Pmc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)






